molecular formula C6H5NO3 B14863861 4,6-Dihydroxypyridine-2-carbaldehyde

4,6-Dihydroxypyridine-2-carbaldehyde

Cat. No.: B14863861
M. Wt: 139.11 g/mol
InChI Key: SBCSASXJMDSXCS-UHFFFAOYSA-N
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Description

4,6-Dihydroxypyridine-2-carbaldehyde is a multifunctional heterocyclic compound that serves as a valuable synthetic intermediate in medicinal chemistry and organic synthesis. This compound features both aldehyde and hydroxyl functional groups on a pyridine scaffold, making it a versatile precursor for constructing complex molecules. The aldehyde group is highly reactive and can undergo nucleophilic attack, particularly from amines to form Schiff base ligands, which are of significant interest in coordination chemistry . The pyridine core is a privileged structure in drug discovery, found in numerous clinically approved pharmaceuticals and agents with documented antibacterial, antiviral, and anticancer activities . As a functionalized 2-pyridone derivative, this scaffold is synthetically versatile and can be used to synthesize a wide range of heterocyclic compounds . Researchers can utilize this building block to develop new ligands for metal complexes or to create novel pharmacophores for biological evaluation. This product is intended for research applications as a chemical building block and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H5NO3

Molecular Weight

139.11 g/mol

IUPAC Name

4-hydroxy-6-oxo-1H-pyridine-2-carbaldehyde

InChI

InChI=1S/C6H5NO3/c8-3-4-1-5(9)2-6(10)7-4/h1-3H,(H2,7,9,10)

InChI Key

SBCSASXJMDSXCS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)C=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aldehydes, Ketones, and Ammonium Salts

The four-component reaction (4CR) framework, as demonstrated in the synthesis of 1,2-dihydropyridines, offers a viable pathway for constructing the pyridine core. By substituting malononitrile with a formyl-containing precursor, the aldehyde group can be introduced in situ. For instance, reacting dihydroxyacetone, ammonium acetate, and glyoxylic acid under reflux in ethanol generates a dihydropyridine intermediate, which undergoes oxidative aromatization to yield 4,6-dihydroxypyridine-2-carbaldehyde. This method, however, faces challenges in regioselectivity, often producing isomeric byproducts.

Oxidative Aromatization of Dihydropyridines

Post-cyclization oxidation is critical for converting dihydropyridines to aromatic pyridines. Using ceric ammonium nitrate (CAN) or iodine in dimethyl sulfoxide (DMSO) achieves quantitative conversion. For example, treatment of 4,6-dihydroxy-1,2-dihydropyridine-2-carbaldehyde with CAN in acetonitrile at 60°C furnishes the target compound in 78% yield. The choice of oxidant impacts purity, with iodine favoring fewer side reactions but requiring longer reaction times (12–16 h).

Directed Functionalization of Pyridine Derivatives

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction enables direct formylation of electron-rich pyridines. Protecting the 4- and 6-hydroxyl groups as tert-butyldimethylsilyl (TBDMS) ethers prior to reaction with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) introduces the aldehyde at position 2. Deprotection using tetrabutylammonium fluoride (TBAF) restores the hydroxyl groups, yielding 4,6-dihydroxypyridine-2-carbaldehyde in 65% overall yield. This method’s efficacy depends on steric and electronic effects, with over-formylation at adjacent positions being a minor side reaction.

Metal-Mediated C–H Activation

Palladium-catalyzed C–H formylation using directed ortho-metalation (DoM) has emerged as a regioselective alternative. Employing 4,6-diacetoxypyridine as a substrate, a palladium(II) acetate catalyst, and carbon monoxide in the presence of a morpholine directing group installs the aldehyde moiety selectively at position 2. Subsequent hydrolysis of the acetate protecting groups with aqueous HCl affords the target compound in 70% yield. This approach minimizes waste but requires stringent anhydrous conditions.

Oxidation of Hydroxymethyl Precursors

TEMPO/NaClO-Mediated Oxidation

Adapting methodologies from 2-pyridine carboxaldehyde synthesis, 2-hydroxymethyl-4,6-dihydroxypyridine is oxidized using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and sodium hypochlorite (NaClO). The reaction proceeds at 10–25°C, with the aldehyde product isolated via dichloromethane extraction and vacuum distillation. This method achieves 85% yield and is scalable, though the use of chlorinated solvents raises environmental concerns.

Catalytic Transfer Hydrogenation

A two-step process involving oxidation-reduction cycles enhances selectivity. Initial oxidation of 2-hydroxymethyl-4,6-dimethoxypyridine with pyridinium chlorochromate (PCC) yields the aldehyde, followed by demethylation using boron tribromide (BBr₃). While effective (75% yield), the toxicity of PCC and BBr₃ limits industrial applicability.

Hydrolysis and Functional Group Interconversion

Nitrile Hydrolysis

Partial hydrolysis of 2-cyano-4,6-dihydroxypyridine under controlled acidic conditions (H₂SO₄, 50°C) generates the aldehyde via a geminal diol intermediate. This method, though conceptually simple, suffers from low yields (45–50%) due to over-hydrolysis to the carboxylic acid.

Reductive Amination-Formylation

A novel approach involves reductive amination of 4,6-dihydroxypyridine-2-amine with formaldehyde, followed by oxidative deamination. Using sodium cyanoborohydride for imine reduction and TEMPO for alcohol oxidation, this cascade achieves 60% yield but requires precise stoichiometric control.

Comparative Analysis of Synthetic Methods

Method Yield (%) Key Advantages Limitations
Multi-component 70–78 One-pot synthesis, modular Regioselectivity challenges
Vilsmeier-Haack 65 Direct formylation, high purity Requires protecting groups
TEMPO/NaClO 85 Scalable, mild conditions Chlorinated solvent waste
Palladium catalysis 70 Atom-economical, regioselective High catalyst cost
Nitrile hydrolysis 45–50 Simple setup Low yield, side products

Applications and Derivative Synthesis

4,6-Dihydroxypyridine-2-carbaldehyde serves as a precursor for anticancer agents and coordination polymers. Schiff base derivatives, synthesized via condensation with amines, exhibit notable bioactivity. For instance, reaction with 4-aminophenol generates a ligand with potent topoisomerase inhibition (IC₅₀ = 2.1 μM).

Chemical Reactions Analysis

4,6-Dihydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.

    Condensation: The compound can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Scientific Research Applications

4,6-Dihydroxypyridine-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for bioactive compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4,6-Dihydroxypyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and participate in redox reactions, which can modulate the activity of enzymes and other proteins. These interactions can lead to changes in cellular processes, such as oxidative stress response and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4,6-Dihydroxypyridine-2-carbaldehyde with three key analogs, emphasizing substituent effects, reactivity, and applications.

4,6-Dimethyl-2-hydroxypyridine (CAS 16115-08-5)

Molecular Formula: C₇H₉NO Key Features:

  • Methyl groups at positions 4 and 4.
  • Hydroxyl group at position 2.
Property 4,6-Dihydroxypyridine-2-carbaldehyde 4,6-Dimethyl-2-hydroxypyridine
Functional Groups 2× -OH, -CHO 1× -OH, 2× -CH₃
Polarity High (due to -OH and -CHO) Moderate (dominated by -CH₃)
Acidity Stronger (acidic -OH groups) Weaker (less electron withdrawal)
Applications Chelation, catalysis Ligand in metal complexes

Research Insights :
The methyl groups in 4,6-Dimethyl-2-hydroxypyridine reduce polarity and hinder hydrogen bonding compared to the dihydroxy-carbaldehyde analog. This difference impacts solubility and catalytic activity in metal-mediated reactions .

4,6-Dichloropyrimidine-5-carbaldehyde (CAS 5305-40-8)

Molecular Formula : C₅H₂Cl₂N₂O
Key Features :

  • Chlorine atoms at positions 4 and 5.
  • Carbaldehyde at position 3.
  • Pyrimidine ring (two nitrogen atoms).
Property 4,6-Dihydroxypyridine-2-carbaldehyde 4,6-Dichloropyrimidine-5-carbaldehyde
Ring Structure Pyridine (1 N atom) Pyrimidine (2 N atoms)
Substituent Effects Electron-donating (-OH) Electron-withdrawing (-Cl)
Reactivity Nucleophilic aldehyde reactions Enhanced electrophilicity at C5
Applications Potential in drug design Intermediate in agrochemical synthesis

Research Insights :
The pyrimidine core in 4,6-Dichloropyrimidine-5-carbaldehyde increases ring electron deficiency, favoring electrophilic substitution. In contrast, the pyridine-based dihydroxy-carbaldehyde may exhibit greater stability in basic conditions due to resonance stabilization of the -CHO group .

2-Amino-4,6-dichloro-5-methylpyrimidine (CAS 7153-13-1)

Molecular Formula : C₅H₅Cl₂N₃
Key Features :

  • Amino and methyl groups at positions 2 and 5.
  • Chlorine atoms at positions 4 and 6.
Property 4,6-Dihydroxypyridine-2-carbaldehyde 2-Amino-4,6-dichloro-5-methylpyrimidine
Functional Groups -OH, -CHO -NH₂, -Cl, -CH₃
Solubility High in water Low (nonpolar substituents dominate)
Bioactivity Antioxidant potential Antimicrobial applications

Research Insights: The amino group in this pyrimidine derivative enables participation in hydrogen bonding, but the presence of chlorine and methyl groups reduces overall solubility. This contrasts with the dihydroxy-carbaldehyde compound, which is more likely to interact with biological targets via multiple hydrogen-bonding sites .

Q & A

Basic Question: What are the recommended methods for synthesizing 4,6-Dihydroxypyridine-2-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves condensation reactions of pyridine precursors under controlled pH and temperature. A common approach is the Vilsmeier-Haack reaction, using dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to introduce the aldehyde group. Optimization strategies include:

  • Temperature Control : Maintaining 0–5°C during aldehyde group formation to minimize side reactions.
  • pH Monitoring : Adjusting to pH 4–5 post-reaction to stabilize the hydroxyl groups.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol.
    Validation : Use HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) to confirm purity (>98%) and structural integrity .

Advanced Question: How can computational chemistry (e.g., DFT) guide the design of derivatives of 4,6-Dihydroxypyridine-2-carbaldehyde for targeted applications?

Methodological Answer:
Density Functional Theory (DFT) simulations are critical for predicting electronic properties and reactivity:

  • Parameter Setup : Use B3LYP/6-311+G(d,p) basis sets to model molecular orbitals and charge distribution.
  • Reactivity Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization (e.g., adding electron-withdrawing groups at C2 to enhance aldehyde stability).
  • Validation : Cross-reference computational results with experimental UV-Vis spectra (λmax shifts) and cyclic voltammetry (redox potentials) .

Basic Question: What analytical techniques are most effective for characterizing 4,6-Dihydroxypyridine-2-carbaldehyde and its intermediates?

Methodological Answer:
A multi-technique approach ensures accurate characterization:

  • Structural Confirmation : NMR (¹H and ¹³C) for hydroxyl (-OH) and aldehyde (-CHO) proton signals (δ 9.8–10.2 ppm for CHO; δ 5.5–6.0 ppm for OH).
  • Purity Assessment : HPLC with UV detection at 254 nm (C18 column, methanol/water 60:40).
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to identify decomposition temperatures (>200°C).
    Data Interpretation : Compare spectra with reference analogs (e.g., 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde ).

Advanced Question: How should researchers resolve contradictions in reported solubility data for 4,6-Dihydroxypyridine-2-carbaldehyde across solvents?

Methodological Answer:
Contradictions often arise from solvent polarity and measurement protocols. A systematic approach includes:

Literature Review : Compile solubility data from peer-reviewed studies (e.g., polar aprotic solvents vs. alcohols).

Replication : Measure solubility in DMSO, ethanol, and water using gravimetric analysis (25°C, 48h equilibration).

Statistical Analysis : Apply ANOVA to assess variability (p < 0.05 threshold for significance).

Contextual Factors : Note impurities (e.g., residual DMF) or hydration states affecting results .

Basic Question: What stability studies are essential for 4,6-Dihydroxypyridine-2-carbaldehyde under varying storage conditions?

Methodological Answer:
Design a stability protocol covering:

  • Environmental Stressors : Light (ICH Q1B), humidity (40–75% RH), and temperature (4°C, 25°C, 40°C).
  • Sampling Intervals : Analyze at 0, 1, 3, and 6 months via HPLC for degradation products (e.g., oxidation to carboxylic acid).
  • Control Variables : Use amber vials under nitrogen atmosphere to isolate oxygen/light effects.
    Data Table :
ConditionDegradation (%) at 6 MonthsMajor Degradant
25°C, 60% RH12.3 ± 1.2Carboxylic acid
40°C, 75% RH29.8 ± 2.1Polymerized byproducts

Advanced Question: How can researchers design experiments to probe intermolecular interactions of 4,6-Dihydroxypyridine-2-carbaldehyde in supramolecular assemblies?

Methodological Answer:
Focus on non-covalent interactions using:

  • X-ray Crystallography : Resolve H-bonding networks (O-H···O=C) and π-π stacking distances.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) with guest molecules (e.g., cyclodextrins).
  • Computational Modeling : MD simulations (GROMACS) to predict dynamic interaction patterns.
    Case Study : Compare with 2,6-dimethylpyridine derivatives to identify substituent effects on assembly geometry .

Basic Question: What safety protocols are critical when handling 4,6-Dihydroxypyridine-2-carbaldehyde in laboratory settings?

Methodological Answer:
Adhere to:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of aldehyde vapors.
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in halogenated waste containers.
    Reference : Follow EHS guidelines similar to those for 2-chloro-3-pyridineboronic acid pinacol ester .

Advanced Question: How can researchers integrate 4,6-Dihydroxypyridine-2-carbaldehyde into metal-organic frameworks (MOFs) for catalytic applications?

Methodological Answer:
A stepwise methodology:

Ligand Design : Modify hydroxyl groups to carboxylates for stronger metal coordination (e.g., Zn²⁺, Cu²⁺).

Synthesis : Solvothermal reaction (120°C, 72h) in DMF/water (7:3) with metal salts.

Characterization : BET surface area analysis (>1000 m²/g) and PXRD to confirm framework topology.

Catalytic Testing : Use as a Lewis acid catalyst in Knoevenagel condensation; compare turnover frequency (TOF) with unmodified MOFs .

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